Haemanthidine

説明

Contextualization within Amaryllidaceae Alkaloid Research

Haemanthidine is an alkaloid found exclusively in plants belonging to the Amaryllidaceae family, a group of flowering plants known for producing a wide array of structurally diverse and biologically active secondary metabolites. researchgate.netub.edu These Amaryllidaceae alkaloids are a significant group of isoquinoline (B145761) alkaloids, with over 650 identified compounds to date. nih.govnih.govmdpi.com They are recognized for a broad spectrum of pharmacological properties, including antiviral, antimalarial, and antitumor activities. researchgate.netnih.gov

Within this large family, this compound is a prominent representative of the haemanthamine-type alkaloids. researchgate.net This subgroup is characterized by a core chemical structure known as the 5,10b-ethanophenanthridine skeleton. researchgate.net this compound, alongside its close structural relative haemanthamine (B1211331), has been a focal point of research due to its notable biological activities. researchgate.netnih.gov The investigation into these compounds contributes to the broader understanding of the therapeutic potential held within the Amaryllidaceae plant family. nih.gov

Historical Trajectory of this compound Research

The scientific exploration of Amaryllidaceae alkaloids dates back to 1877 with the isolation of lycorine (B1675740) from Narcissus pseudonarcissus. ub.edunih.gov While the precise date of this compound's initial isolation is not prominently documented, early investigations into the Amaryllidaceae family paved the way for its discovery. The crinane group of alkaloids, to which this compound belongs, was among the first from this family to be recognized for its interesting cytotoxic potential against cancer cell lines. nih.gov

By the early 1960s, research had progressed to biosynthetic studies. A notable 1962 study documented the incorporation of radiolabeled precursors into both haemanthamine and this compound in Haemanthus natalensis bulbs, demonstrating that the metabolic pathways of these alkaloids were under active investigation. nih.gov This foundational work established a basis for the extensive modern research into the synthesis, chemical modification, and biological evaluation of this compound and its derivatives. researchgate.net

Structural Classification and Chemotaxonomic Relevance within Alkaloid Subtypes

The classification of the vast number of Amaryllidaceae alkaloids is based on their carbon skeleton. This compound is classified as a crinine-type alkaloid, a major structural group within the family. mdpi.comnih.gov More specifically, it belongs to the haemanthamine subtype, which is defined by the distinct stereochemistry of its 5,10b-ethanophenanthridine framework. researchgate.net This group is also referred to as the α-crinane type. mdpi.com The orientation of the ethylene bridge in the skeleton is a key feature that distinguishes it from other related alkaloids. mdpi.com this compound is structurally very similar to haemanthamine, differing by the presence of an additional hydroxyl group. researchgate.net It is often isolated from natural sources as a mixture of C6 epimers. researchgate.netnih.gov

The distribution of these specific alkaloid structures has significant chemotaxonomic relevance, meaning the chemical profile of a plant can aid in its botanical classification. The presence and predominance of certain alkaloid skeletons, like the crinine-type, are characteristic of specific genera within the Amaryllidaceae family. ub.edu For instance, crinine-type alkaloids are the predominant type found in genera such as Crinum and Boophane. ub.edu Therefore, the identification of this compound and related compounds in a plant species serves as a chemical marker that helps to establish its relationship to other plants within the Amaryllidaceae family.

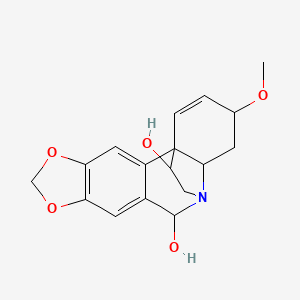

Structure

2D Structure

3D Structure

特性

分子式 |

C17H19NO5 |

|---|---|

分子量 |

317.34 g/mol |

IUPAC名 |

15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |

InChI |

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3 |

InChIキー |

ZSTPNQLNQBRLQF-UHFFFAOYSA-N |

SMILES |

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |

正規SMILES |

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |

同義語 |

haemanthidine hemanthidine |

製品の起源 |

United States |

Natural Occurrence and Research Methodologies for Isolation

Botanical Distribution within the Amaryllidaceae Family

Haemanthidine is found in various species within the Amaryllidaceae family, which is comprised of monocotyledonous, bulbous, and flowering plants. researchgate.net This family is distributed across tropical and subtropical regions of the world. researchgate.netresearchgate.net The presence of unique isoquinoline (B145761) alkaloids, including this compound, is a defining characteristic of the Amaryllidoideae subfamily. researchgate.net

Research has identified this compound in several genera of the Amaryllidaceae family. It has been isolated from the bulbs of Habranthus cardenasianus, where it often co-exists as a mixture of C-6 epimers with 6-epi-haemanthidine. mdpi.comnih.gov Similarly, fresh bulbs of Hippeastrum aulicum have been found to contain this compound and its isomer, 6-epithis compound. scielo.br The compound has also been identified in Pancratium maritimum, collected in the Calabria region of Italy, where it was found alongside other Amaryllidaceae alkaloids. nih.gov Furthermore, phytochemical investigations of Clivia miniata have led to the isolation of this compound. mdpi.com Studies on Stenomesson miniatum have also pointed to the presence of haemanthamine-type alkaloids, a category that includes this compound. researchgate.net

The following table summarizes the distribution of this compound within the Amaryllidaceae family based on the provided search results.

| Genus | Species | Plant Part | References |

| Habranthus | cardenasianus | Bulbs | mdpi.comnih.gov |

| Hippeastrum | aulicum | Bulbs | scielo.br |

| Pancratium | maritimum | Not Specified | nih.gov |

| Clivia | miniata | Not Specified | mdpi.com |

| Stenomesson | miniatum | Bulbs | researchgate.net |

Advanced Research Methodologies for Isolation and Purification

The isolation and purification of this compound from plant sources involve a series of chromatographic techniques. A common starting point is the extraction of the plant material, typically the bulbs, with a solvent like methanol (B129727). mdpi.com This initial extract is then subjected to extensive chromatographic purification. mdpi.commdpi.com

One of the primary methods used is column chromatography (CC) . For instance, in the study of Hippeastrum aulicum, the crude extract was subjected to an acid-base extraction to yield different fractions, which were then further purified using column chromatography with solvent systems of varying polarities, such as ethyl acetate (B1210297) and methanol mixtures. scielo.br

Preparative thin-layer chromatography (PTLC) is another technique employed for the purification of this compound. In the investigation of Hippeastrum aulicum, subfractions obtained from column chromatography were further purified by PTLC using a solvent system of ethyl acetate, dichloromethane, acetone, methanol, and n-hexane, in the presence of an ammonia (B1221849) atmosphere, to isolate this compound and its epimer. scielo.br

The isolation process often results in obtaining this compound as part of a mixture, particularly with its C-6 epimer, 6-epi-haemanthidine. mdpi.comscielo.br In some cases, the separation of these epimers can be challenging. nih.gov

Spectroscopic and Spectrometric Techniques for Research-Oriented Structural Elucidation

The determination of the precise chemical structure of this compound relies on a combination of advanced spectroscopic and spectrometric methods. researchgate.netscielo.bracs.org These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. scielo.bracs.orghyphadiscovery.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle. researchgate.netscielo.br

1D NMR: ¹H NMR spectra provide information about the different types of protons in the molecule and their chemical environment. acs.org ¹³C NMR spectra reveal the number and types of carbon atoms present. acs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations through covalent bonds. acs.orgHMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine the connectivity between protons and carbons, including those separated by multiple bonds. acs.org These experiments are crucial for assembling the carbon skeleton and placing functional groups. acs.org

The NMR data for this compound is often compared with literature values for confirmation. mdpi.com The presence of two epimers, this compound and 6-epi-haemanthidine, is often discernible in the NMR spectra. mdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. researchgate.netscielo.bracs.orgHigh-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. researchgate.netscielo.bracs.org For example, the molecular formula of a related compound was determined as C₁₇H₁₈NO₆ from its HRESIMS data. acs.org

Ambient ionization techniques like Paper Spray Mass Spectrometry (PS-MS) and Leaf Spray Mass Spectrometry (LS-MS) have also been used for the rapid analysis of alkaloids, including haemanthamine (B1211331) (a closely related alkaloid), directly from plant tissues. scielo.br

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules like this compound. scielo.brmdpi.com The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute stereochemistry can be assigned. mdpi.comuqtr.ca This technique is particularly useful for distinguishing between different alkaloid skeletons, such as the crinine- and haemanthamine-types. mdpi.com

Rotating-frame Overhauser Spectroscopy (ROESY) is a 2D NMR technique used to determine the relative configuration of a molecule by identifying protons that are close to each other in space, regardless of whether they are connected by chemical bonds. scielo.brpsu.edu The observation of ROESY correlations between specific protons provides crucial information about the spatial arrangement of atoms and substituents, allowing for the assignment of the relative stereochemistry of the chiral centers within the this compound molecule. scielo.bracs.org For instance, key ROESY correlations can indicate which protons are on the same face of a ring system. acs.org

Biosynthetic Pathways and Enzymology of Haemanthidine

Primary Metabolic Precursors and Their Incorporation Studies

The foundational building blocks for Amaryllidaceae alkaloids, including haemanthidine, are derived from the aromatic amino acids L-phenylalanine and L-tyrosine, which are recruited from primary metabolism. core.ac.ukmdpi.comresearchgate.net Through a series of initial reactions, these amino acids are transformed into two crucial intermediates: 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine (B21549). core.ac.ukmdpi.comresearchgate.net

L-phenylalanine is converted to trans-cinnamic acid, which then undergoes further modifications, including hydroxylation, to eventually yield 3,4-DHBA. nih.govcore.ac.ukmdpi.comresearchgate.netencyclopedia.pub Concurrently, L-tyrosine is decarboxylated to produce tyramine. mdpi.comresearchgate.netencyclopedia.pub These two derivatives, 3,4-DHBA (a C6C1 unit) and tyramine (a C6C2 unit), condense to form norbelladine (B1215549), which serves as the common central intermediate for all Amaryllidaceae alkaloids. core.ac.ukmdpi.comnih.govresearchgate.net

The involvement of these precursors has been confirmed through precursor feeding experiments in Amaryllidaceae plants, which demonstrated that trans-cinnamic acid, p-coumaric acid, and caffeic acid are intermediate products in the pathway leading to 3,4-DHBA. mdpi.comencyclopedia.pub

Table 1: Primary Metabolic Precursors and Their Derivatives in this compound Biosynthesis

| Precursor | Derived Intermediate |

| L-Phenylalanine | trans-Cinnamic acid |

| p-Coumaric acid | |

| 3,4-Dihydroxybenzaldehyde | |

| L-Tyrosine | Tyramine |

Key Enzymatic Steps and Identified Enzymes in the Biosynthesis Cascade

The biosynthesis of this compound from its primary precursors involves a cascade of enzymatic reactions, including deamination, hydroxylation, condensation, reduction, and cyclization. mdpi.comencyclopedia.pub While the entire pathway is not yet fully elucidated at the molecular level, several key enzymes have been identified and characterized. mdpi.comencyclopedia.pub

Phenylalanine Ammonia-Lyase (PAL) Activity

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the initial stages of Amaryllidaceae alkaloid biosynthesis. nih.govcore.ac.ukmdpi.comencyclopedia.pub PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govcore.ac.ukmdpi.comencyclopedia.pub This reaction is a fundamental step in the phenylpropanoid pathway, which is widespread in plants and provides precursors for various specialized metabolites. core.ac.ukmdpi.comencyclopedia.pub Multiple PAL gene transcripts have been identified and characterized from various Amaryllidaceae species, highlighting their role in this pathway. mdpi.comencyclopedia.pub

Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR)

Norbelladine is the entry compound for the diverse Amaryllidaceae alkaloid structures. mdpi.comresearchgate.netnih.govresearchgate.net Its formation involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA). mdpi.comresearchgate.netnih.govresearchgate.net This critical step is catalyzed by two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR). mdpi.comresearchgate.netnih.govbiorxiv.orgresearchgate.net

NBS condenses tyramine and 3,4-DHBA to form norcraugsodine (a Schiff base intermediate), which is then reduced by NR to yield norbelladine. researchgate.netnih.govresearchgate.net Studies, including those in Narcissus papyraceus and Leucojum aestivum, have shown that NBS and NR often function together, and their co-expression can lead to norbelladine production. researchgate.netnih.govbiorxiv.org

Cytochrome P450 Monooxygenases (e.g., CYP73A1, CYP98A3, CYP96)

Cytochrome P450 monooxygenases (CYP450s) play significant roles in the hydroxylation steps of Amaryllidaceae alkaloid biosynthesis. nih.govcore.ac.ukmdpi.comresearchgate.netencyclopedia.pub

CYP73A1 (Cinnamate 4-hydroxylase, C4H): This enzyme hydroxylates trans-cinnamic acid to form p-coumaric acid (4-hydroxycinnamic acid). nih.govmdpi.comencyclopedia.pub Transcripts encoding C4H have been reported in several Amaryllidaceae species, with one from Lycoris radiata characterized for its specific 4-hydroxylation activity. mdpi.comencyclopedia.pub

CYP98A3 (Coumarate 3-hydroxylase, C3H): While the exact enzymatic steps leading from p-coumaric acid to 3,4-DHBA are not fully characterized, CYP98A3 is hypothesized to be involved in hydroxylating the 3-position of 4-hydroxycinnamic acid. nih.govmdpi.comencyclopedia.pub

CYP96: The search results indicate that CYP96 is a type of cytochrome P450 monooxygenase involved in Amaryllidaceae alkaloid biosynthesis, but specific roles in this compound formation were not detailed beyond its general involvement in the pathway. researchgate.net

Table 2: Key Enzymes and Their Catalytic Roles in Early Amaryllidaceae Alkaloid Biosynthesis

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Deamination |

| Cinnamate 4-hydroxylase (CYP73A1/C4H) | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation |

| Coumarate 3-hydroxylase (CYP98A3/C3H) | 4-hydroxycinnamic acid | 3,4-dihydroxycinnamic acid (hypothesized) | Hydroxylation |

| Norbelladine Synthase (NBS) | Tyramine, 3,4-Dihydroxybenzaldehyde | Norcraugsodine (Schiff base) | Condensation |

| Noroxomaritidine Reductase (NR) | Norcraugsodine | Norbelladine | Reduction |

Mechanisms of Intramolecular Phenol (B47542) Oxidative Coupling

A pivotal step in the diversification of Amaryllidaceae alkaloids, including the formation of the this compound skeleton, is the intramolecular phenol oxidative coupling of norbelladine or its methylated derivatives. mdpi.comencyclopedia.pubrsc.org This reaction involves the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds through the oxidation of phenolic moieties. mdpi.comencyclopedia.pub

For this compound, which belongs to the crinine-type skeleton (a 5,10b-ethanophenanthridine), the formation involves a para-para' oxidative coupling. rsc.org This coupling leads to the characteristic ring system of crinine- and haemanthamine-type alkaloids. rsc.org This complex network of enzyme-catalyzed reactions, including oxidations and cyclizations, ultimately yields the diverse array of Amaryllidaceae alkaloids. mdpi.comencyclopedia.pub

Biogenetic Relationships and Interconversions with Related Amaryllidaceae Alkaloids

This compound is closely related biogenetically to other Amaryllidaceae alkaloids, particularly haemanthamine (B1211331) and pretazettine. These relationships involve a series of interconversion reactions that highlight the plasticity of the biosynthetic pathways within the Amaryllidaceae family. mdpi.comrsc.orgub.edunih.gov

Tracer studies have demonstrated the interconversion between these alkaloids. For instance, it has been shown that haemanthamine can be converted to this compound (or epihaemanthamine) and subsequently to pretazettine. rsc.orgub.educore.ac.ukuqtr.caresearchgate.net This conversion from the crinine-type skeleton (haemanthamine) to the 2-benzopyrano[3,4-c]indole skeleton (pretazettine) is mediated through a ring opening between C6 and nitrogen, followed by a rotation and subsequent hemiacetal formation. rsc.orguqtr.ca This "ring switching" mechanism, initially hypothesized and later experimentally corroborated, illustrates the intricate rearrangements that occur during the biosynthesis of these compounds. uqtr.caresearchgate.net

The biogenetic pathway often proceeds from norbelladine, which undergoes O-methylation and subsequent cyclization steps to form the basic skeletons of various Amaryllidaceae alkaloids, including those leading to this compound, haemanthamine, and pretazettine. mdpi.comencyclopedia.pub

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Haemanthidine and its Enantiomers

The total synthesis of this compound has been a long-standing goal for organic chemists, with efforts dating back to the mid-20th century. These syntheses often involve the construction of its characteristic crinane framework.

Early stereospecific total syntheses of this compound were reported by Hendrickson and co-workers in the 1970s, demonstrating the feasibility of constructing this complex alkaloid researchgate.netcdutcm.edu.cnchem960.com. Tsuda and colleagues also contributed to the total synthesis of this compound chem960.com.

More recently, significant advancements have been made in enantioselective syntheses, allowing for the preparation of specific enantiomers of this compound. One notable approach utilizes D-mannose as a chiral starting material, where critical relative stereochemical relationships are established through key reactions nih.govnih.govnih.gov. Another effective strategy involves palladium-catalyzed asymmetric amination, which has been successfully employed in the asymmetric total syntheses of crinane-type alkaloids, including (−)-Haemanthidine ru.ac.zauni.lunih.gov. This method often involves an intramolecular carbonyl-ene reaction that proceeds with high stereoselectivity to yield hexahydroindole derivatives, which are then converted to the target alkaloids in a few steps uni.lunih.gov. Mori and co-workers also demonstrated an asymmetric total synthesis of (+)-crinamine, which provided (−)-Haemanthidine through a related sequence of reactions involving a thermally-induced carbonyl-ene reaction researchgate.net.

The total synthesis of this compound and related crinane alkaloids frequently relies on a repertoire of powerful cascade reactions and innovative methodologies to efficiently construct their intricate ring systems and establish the correct stereochemistry.

Intramolecular Nitrone-Alkene Cycloaddition: This pericyclic reaction has proven to be a pivotal step in several enantioselective syntheses of this compound. It is particularly effective in establishing the critical relative stereochemical relationships, especially when starting from chiral precursors like D-mannose nih.govnih.govnih.govnih.govchem960.comwikidata.org. This cycloaddition allows for the simultaneous formation of multiple bonds and stereocenters in a single step, contributing to synthetic efficiency.

Bischler-Napieralski Reaction: This cyclization reaction is widely applied in the synthesis of isoquinoline (B145761) derivatives and has been extensively used to close the hemiaminal ring B of this compound nih.govuni.luru.ac.za. The Bischler-Napieralski reaction typically involves the intramolecular electrophilic substitution of β-aryl ethylamides or carbamates, often promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 1,2-dihydroisoquinolines ufpi.brontosight.ainih.gov.

Diels-Alder Reaction: The Diels-Alder reaction, a fundamental [4+2] cycloaddition, has been instrumental in establishing the crinane framework, a core structure found in this compound researchgate.netwikidata.orgnih.govru.ac.za. Both intermolecular and intramolecular Diels-Alder (IMDA) reactions have been explored. For instance, an IMDA reaction of furan-tethered styrene (B11656) has been described as a key step in synthesizing the crinane framework researchgate.net.

Radical Cyclization: Radical cyclization reactions have also played a significant role in the assembly of the CD-ring system of crinane alkaloids. Examples include Ishibashi's synthesis of (±)-elwesine, which commenced with the addition of an aryl Grignard reagent and subsequent radical cyclization researchgate.net. Other research has established alternative 5-exo-trig-based radical cyclization pathways for constructing the crinane scaffold researchgate.netnih.govbiomedpharmajournal.org.

Ring-Closing Iodoalkoxylation: While primarily demonstrated for the related alkaloid haemanthamine (B1211331), the ring-closing iodoalkoxylation reaction offers a method for transforming natural products into unique structural frameworks with high topological and stereochemical complexity researchgate.netplantaedb.comabcfarm.org.br. This methodology holds potential for generating diverse natural product-like compound collections, which could be relevant for this compound-inspired scaffold design.

Semi-synthetic Derivatization and Analogue Preparation

Semi-synthetic approaches involve using naturally occurring alkaloids as starting materials for the preparation of new derivatives and analogues. This strategy is crucial for exploring structure-activity relationships and extending the range of biological activities beyond those of the parent compound researchgate.net.

This compound itself can be readily converted into other related Amaryllidaceae alkaloids, such as (+)-pretazettine and (+)-tazettine, taking advantage of their established complex chemical relationships nih.govnih.govnih.govnih.gov. This interconversion highlights the versatility of the this compound scaffold as a precursor for other valuable natural products.

Furthermore, this compound and its close congener haemanthamine have been utilized in skeletal rearrangement studies to prepare novel alkaloid types. For instance, the transformation of the crinine (B1220781) skeleton (found in this compound) to the montanine (B1251099) skeleton can be achieved through specific chemical reactions, such as the C6-mesylation of this compound, leading to montanine-type synthetic derivatives. Various semi-synthetic derivatives of haemanthamine have been developed and evaluated for their biological activities, providing insights into potential drug candidates.

Design and Synthesis of Novel Molecular Frameworks Based on the this compound Scaffold

The concept of "scaffold-based design" is a prominent strategy in medicinal chemistry and drug discovery, aiming to generate novel active molecules by modifying core structures of bioactive compounds. Natural products, including this compound, serve as excellent starting points for this approach due to their inherent biological relevance and complex three-dimensional structures.

The utilization of natural products like haemanthamine (and by extension, this compound) as starting materials allows for the generation of natural product-like compound collections that possess high topological and stereochemical diversity, often occupying areas of chemical space not easily accessible through conventional synthetic libraries researchgate.netplantaedb.comabcfarm.org.br. For example, a ring-closing iodoalkoxylation reaction has been shown to transform haemanthamine into a unique structural framework with an intricate ring system and numerous stereocenters, demonstrating the potential for generating diverse compound collections based on existing natural product scaffolds researchgate.netplantaedb.comabcfarm.org.br.

The design and synthesis of small molecule libraries inspired by alkaloid natural products, including those related to the this compound framework, have led to the successful creation of novel alkaloid-like compounds for screening collections. This approach allows for focused diversity around biologically relevant starting points, facilitating the discovery of new bioactive chemotypes.

Mechanistic Investigations of Biological Activities

Molecular and Cellular Mechanisms of Action in Research Models

Ribosomal Inhibition and Modulation of Protein Synthesis Pathways (e.g., Peptidyl Transferase Center of 60S Ribosomal Subunit)

Haemanthidine belongs to the crinane group of Amaryllidaceae alkaloids, which are known for their cytotoxic potential. nih.gov While direct studies on this compound's interaction with the ribosome are limited, extensive research on its close structural analogue, haemanthamine (B1211331), provides significant insights. Haemanthamine has been shown to inhibit protein synthesis by targeting the peptidyl transferase center (PTC) on the 60S ribosomal subunit. researchgate.netresearchgate.net This interaction prevents the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain. Given the structural similarity between haemanthamine and this compound, it is plausible that this compound employs a similar mechanism of ribosomal inhibition, although further specific studies are required for direct confirmation.

Induction of Programmed Cell Death (Apoptosis) and Associated Signaling Events (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes)

This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.gov A key event in this process is the disruption of the mitochondrial membrane potential. nih.gov Treatment with this compound leads to a decrease in the mitochondrial membrane potential, a critical step that often precedes the activation of the caspase cascade. nih.gov

The induction of apoptosis by this compound is characterized by the activation of multiple caspases, which are the executive enzymes of apoptosis. nih.gov Studies have shown increased activity of initiator and effector caspases following treatment with this compound. nih.gov This cascade of enzymatic activation ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov

Cell Cycle Perturbation and Regulatory Protein Modulation (e.g., G1 and G2/M Arrest, S-phase Decline, p16 Expression, Chk1 Ser345 Phosphorylation)

This compound exerts significant effects on the progression of the cell cycle in cancer cells. nih.gov Treatment with this compound leads to an accumulation of cells in the G1 and G2/M phases of the cell cycle, coupled with a notable decline in the percentage of cells in the S phase. nih.gov This indicates that this compound can arrest cell cycle progression at two distinct checkpoints, preventing DNA synthesis and mitotic entry.

The molecular mechanisms underlying this cell cycle arrest involve the modulation of key regulatory proteins. An increase in the expression of the p16 protein, a cyclin-dependent kinase inhibitor, has been observed, which plays a crucial role in the G1 arrest. nih.gov Furthermore, this compound treatment leads to the phosphorylation of Checkpoint Kinase 1 (Chk1) at Serine 345. nih.gov This activation of Chk1 is a critical signal for the induction of the G2/M checkpoint, preventing cells with potential DNA damage from proceeding into mitosis.

| Parameter | Observed Effect | Associated Protein Modulation |

|---|---|---|

| G1 Phase | Cell accumulation/arrest | Increased p16 expression |

| S Phase | Decline in cell percentage | - |

| G2/M Phase | Cell accumulation/arrest | Chk1 Ser345 phosphorylation |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Glycogen (B147801) Synthase Kinase 3β, Kinases, Reductases, Deacetylases, Topoisomerases, Metalloproteinases)

While the Amaryllidaceae family of plants is a rich source of alkaloids with enzyme-inhibiting properties, specific data on this compound's inhibitory activity against a broad range of enzymes is not extensively documented in the current scientific literature. ub.eduresearchgate.netproquest.com

Similarly, while other natural compounds are known to inhibit enzymes such as Glycogen Synthase Kinase 3β (GSK-3β), various other kinases, reductases, deacetylases, topoisomerases, and metalloproteinases, specific inhibitory studies focusing on this compound are lacking. nih.govnih.govnih.gov Further research is required to fully characterize the enzyme inhibition profile of this compound and to understand its potential therapeutic implications in this context.

Mechanistic Studies in in vitro Cell Line Models (e.g., p53-null Jurkat Cells)

The molecular mechanisms of this compound have been specifically investigated in p53-null human leukemic Jurkat cells, providing valuable insights into its p53-independent cytotoxic activities. nih.gov In these cells, this compound treatment effectively decreases cell viability and induces apoptosis. nih.gov

The pro-apoptotic effect in Jurkat cells is significant, with this compound being more active than its analogue, haemanthamine. nih.gov The induction of apoptosis is confirmed by Annexin V staining and is accompanied by a dose-dependent increase in caspase activity and a reduction in mitochondrial membrane potential. nih.gov

Furthermore, this compound's impact on the cell cycle has been clearly demonstrated in this p53-null model. The treatment leads to an accumulation of cells in the G1 and G2 phases, with a corresponding decrease in the S phase population. nih.gov This cell cycle perturbation is linked to the increased expression of p16 and the phosphorylation of Chk1 at Ser345, indicating that this compound can activate cell cycle checkpoints and induce apoptosis through pathways that are independent of the tumor suppressor protein p53. nih.gov

| Cellular Process | Key Finding |

|---|---|

| Viability | Decreased |

| Apoptosis | Induced (Annexin V positive) |

| Caspase Activity | Increased |

| Mitochondrial Membrane Potential | Decreased |

| Cell Cycle | Accumulation in G1 and G2 phases, decline in S phase |

Mechanistic Insights from in vivo Animal Model Studies

Currently, there is a limited body of published research detailing the specific mechanistic insights of this compound's biological activities derived from in vivo animal model studies. While numerous Amaryllidaceae alkaloids have been evaluated in preclinical animal models for their cytotoxic and antitumor properties, specific studies elucidating the molecular and cellular mechanisms of this compound in a whole-organism context are not extensively reported. iiarjournals.orgnih.govresearchgate.net The development of compounds like pancratistatin, another Amaryllidaceae alkaloid, has progressed further into in vivo testing, highlighting the potential of this class of compounds. nih.gov However, to fully understand the therapeutic potential of this compound, further in vivo studies are necessary to investigate its pharmacodynamics, and to confirm whether the mechanisms observed in in vitro models, such as apoptosis induction and cell cycle arrest, are recapitulated in a more complex biological system.

Specific Signal Transduction Pathway Modulation

While specific investigations into this compound's effect on pathways like NOTCH signaling are not extensively documented, detailed research has illuminated its role in modulating the cell cycle regulatory pathway. In human p53-negative leukemic Jurkat cells, this compound treatment has been shown to interfere with cell cycle progression. nih.gov This interference does not lead to a complete halt of the cell cycle but rather causes an accumulation of cells preferentially in the G1 and G2 phases. nih.gov

This cell cycle modulation is mechanistically linked to specific molecular changes. Treatment with this compound leads to an increased expression of the cyclin-dependent kinase inhibitor p16. nih.gov Furthermore, it promotes the phosphorylation of Checkpoint Kinase 1 (Chk1) at the Ser345 residue. nih.gov The phosphorylation of Chk1 is a critical event in the cellular response to DNA damage and replication stress, often leading to cell cycle arrest to allow for DNA repair. The upregulation of p16, a key tumor suppressor, reinforces the block on cell cycle progression, typically by inhibiting cyclin-dependent kinases that are necessary for the G1 to S phase transition.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in Jurkat Cells

| Protein | Effect of this compound Treatment | Implied Mechanistic Outcome |

|---|---|---|

| p16 | Increased expression | Inhibition of G1/S phase transition |

| Chk1 | Increased phosphorylation at Ser345 | Activation of DNA damage checkpoint, contributing to G2 arrest |

Antiviral Mechanisms of Action

This compound is one of several Amaryllidaceae alkaloids that exhibit a broad spectrum of antiviral activities. The mechanisms underlying these effects are diverse and involve the targeting of both viral and host cellular components to impede viral propagation.

General antiviral strategies employed by this class of alkaloids include interference with various stages of the viral replication cycle and modulation of the host's immune response. frontiersin.org These compounds can act on both RNA and DNA viruses. frontiersin.org The antiviral action of alkaloids often involves the inhibition of viral and cellular protein synthesis, which is essential for the production of new viral particles. nih.gov

Specific research has identified this compound as a potent inhibitor of the Dengue virus (DENV) and has also demonstrated its ability to inhibit pseudotyped Human Immunodeficiency Virus (HIV)-1. ebsco.com While the precise molecular targets for this compound in these viruses are an area of ongoing research, the general mechanism for related alkaloids often involves either preventing the virus from entering host cells or disrupting the replication machinery within the cell.

Antimalarial and Antiprotozoal Mechanistic Investigations

This compound has demonstrated activity against protozoal parasites, including the malaria-causing agent Plasmodium falciparum. However, the specific molecular mechanisms of its action against these organisms are not yet fully elucidated. General mechanisms for antiprotozoal drugs can be quite varied, ranging from the disruption of parasitic metabolic pathways to the generation of oxidative stress or interference with DNA replication. nih.gov

For many antimalarial compounds, a common mechanism involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. nih.govnih.gov This leads to a toxic buildup of heme, which ultimately kills the parasite. Other antiprotozoal agents work by inhibiting essential enzymes in the parasite, such as those involved in protein synthesis or energy metabolism. mdpi.comthieme-connect.com While this compound's activity is established, further research is required to pinpoint its exact targets and pathways within protozoal parasites.

Anti-inflammatory Mechanistic Pathways

The anti-inflammatory properties of this compound are an emerging area of study. While direct inhibition of enzymes like cyclooxygenase (COX) by this compound has not been specifically reported, evidence suggests it may modulate inflammatory processes through other means. Research on its effects in models of neurodegeneration suggests that this compound may counter amyloid-beta toxicity through the modulation of inflammation and stress-related genes. thieme-connect.com

Broader studies on Amaryllidaceae alkaloids provide context for potential anti-inflammatory mechanisms. Compounds from this family, such as lycorine (B1675740) and narciclasine (B1677919), have been shown to exert significant anti-inflammatory effects. thieme-connect.com The mechanisms for these related alkaloids involve the modulation of key inflammatory pathways, including the downregulation of pro-inflammatory mediators like nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines. thieme-connect.com It is plausible that this compound may share some of these mechanistic pathways, although further specific investigation is needed.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lycorine |

Structure Activity Relationship Sar Studies

Systematic Elucidation of Pharmacophoric Elements

The biological activity of haemanthidine is intrinsically linked to its rigid 5,10b-ethanophenanthridine core structure. proquest.com SAR studies on crinane-type alkaloids have identified several key pharmacophoric elements essential for their apoptosis-inducing capabilities. The core scaffold itself, particularly the α-ethano bridge, is a fundamental requirement for activity. nih.gov

Key pharmacophoric features identified for the crinane scaffold include:

The Intact Crinane Skeleton : The complete, tetracyclic 5,10b-ethanophenanthridine framework is considered the primary pharmacophore. Modifications that significantly alter this core structure generally lead to a loss of activity.

Allylic Alcohol Moiety : The double bond between C-1 and C-2, along with the hydroxyl group at C-11, forms an allylic alcohol system that is a crucial region for biological activity. Studies have shown that the C1-C2 double bond can modulate, but is not an absolute requirement for, apoptosis-inducing activity. nih.gov

Basic Nitrogen Atom : The tertiary amine at position 5 is characteristic of alkaloids and is important for the molecule's physiological properties and interactions.

Role of Specific Functional Groups and Stereochemistry on Biological Activity

While the core scaffold is essential, the specific functional groups and their three-dimensional arrangement (stereochemistry) are critical in defining the potency and selectivity of this compound's biological effects. rsc.org

The most significant structural feature distinguishing this compound from its epimer, haemanthamine (B1211331), is the stereochemistry of the hydroxyl group at the C-11 position. In this compound, this hydroxyl group is in an axial (α) orientation, whereas in haemanthamine, it is in an equatorial (β) orientation. researchgate.net This single stereochemical difference has a profound impact on biological activity. For instance, in studies on p53-negative human leukemic Jurkat cells, this compound demonstrated a more potent pro-apoptotic effect than haemanthamine, indicating that the axial orientation of the C-11 hydroxyl group enhances this specific activity. nih.govresearchgate.net

SAR studies involving the modification of this compound and related crinane alkaloids have revealed the following insights: nih.govresearchgate.net

C-11 Hydroxyl Group : This group is a key site for interaction and derivatization. Esterification of this group on the related haemanthamine scaffold has been explored to modulate activity. mdpi.com For apoptosis-inducing activity, a small substituent like a hydrogen or a hydroxyl group is tolerated at C-11. nih.gov

C-7 Methoxy (B1213986) Group : The methoxy group at C-7 is another important feature. Its removal or modification can impact the molecule's lipophilicity and binding capabilities.

C-1/C-2 Double Bond : Hydrogenation of the double bond between C-1 and C-2 to produce dihydro-derivatives often leads to a decrease in cytotoxic activity, highlighting the importance of the allylic alcohol system for this particular biological effect. nih.gov

Table 1: Impact of Functional Groups and Stereochemistry on Cytotoxicity

| Compound/Derivative | Key Structural Feature | Effect on Biological Activity | Reference |

|---|---|---|---|

| This compound | Axial (α) C-11 OH group | More potent pro-apoptotic effect compared to haemanthamine in Jurkat cells. | nih.gov |

| Haemanthamine | Equatorial (β) C-11 OH group | Less potent pro-apoptotic effect compared to this compound in Jurkat cells. | nih.gov |

| Dihydro-derivatives | Saturation of C1-C2 double bond | Generally reduces cytotoxic/apoptosis-inducing activity. | nih.gov |

In silico Approaches and Molecular Docking for Ligand-Target Interactions

Computational methods, such as molecular docking and in silico screening, are powerful tools for predicting how ligands like this compound interact with their biological targets at a molecular level. nih.govnih.gov These approaches help rationalize observed biological activities and guide the design of new derivatives.

While specific molecular docking studies solely focused on this compound are not extensively detailed in the literature, broader in silico studies of Amaryllidaceae alkaloids provide valuable insights. nih.govresearchgate.net These studies screen large databases of alkaloids against various protein targets, such as acetylcholinesterase, HIV-1 protease, and kinases involved in cancer pathways. nih.govnih.gov

For the haemanthamine skeletal type, molecular docking studies have been performed to understand structure-activity relationships for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov These studies reveal key interactions within the enzyme's active site:

Binding Pockets : The crinane alkaloids fit into the active site gorge of cholinesterases.

Key Interactions : The hydroxyl and methoxy groups, as well as the aromatic ring system, can form hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., tryptophan, tyrosine, aspartate) in the active site. The orientation of the C-11 hydroxyl group in this compound versus haemanthamine would significantly alter these potential hydrogen bonding networks, providing a structural basis for their different activities.

Table 2: Predicted Interactions from In Silico Studies of Crinane Alkaloids

| Target Protein | Predicted Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp84, Tyr334, Asp72 | π-π stacking, Hydrogen bonding | nih.gov |

| Butyrylcholinesterase (BChE) | Trp82, His438, Tyr332 | Hydrophobic, Hydrogen bonding | nih.gov |

| Cyclin-Dependent Kinase 8 (CDK8) | (General for Amaryllidaceae alkaloids) | Binding to active site, similar to co-crystallized inhibitors. | nih.gov |

Comparative SAR Analysis with Related Amaryllidaceae Alkaloids

Comparing the SAR of this compound with other Amaryllidaceae alkaloids provides a broader context for understanding its activity. nih.gov The crinane alkaloids, including this compound and haemanthamine, are structurally similar to other cytotoxic alkaloids like those of the lycorine (B1675740) and narciclasine (B1677919) types. nih.govresearchgate.net

This compound vs. Haemanthamine : As previously discussed, the primary comparison is with its C-11 epimer, haemanthamine. This compound often shows superior activity in specific assays, such as inducing apoptosis in Jurkat cells. nih.gov This underscores the critical role of stereochemistry at this position. In one study, this compound was found to be more active than haemanthamine in inducing apoptosis, leading to increased caspase activity and a decrease in cell viability in a leukemic cell line. nih.govresearchgate.net

Crinane-type vs. Lycorine-type : Lycorine, another prominent Amaryllidaceae alkaloid, possesses a different core skeleton (pyrrolo[de]phenanthridine). While both this compound and lycorine exhibit potent anticancer properties, they often do so through different mechanisms of action. SAR studies show that the rigid, bridged structure of crinane alkaloids confers a different biological profile compared to the more planar lycorine skeleton.

Crinane-type vs. Montanine-type : Montanine (B1251099) is a C-6 epimer of haemanthamine. Comparative studies have shown that montanine can exhibit potent cytotoxic activity, sometimes exceeding that of other alkaloids against specific cell lines like colorectal and breast carcinoma. nih.gov This highlights that stereochemical variations at multiple positions within the core structure can drastically alter biological activity.

Table 3: Comparative Cytotoxicity of Selected Amaryllidaceae Alkaloids

| Alkaloid | Alkaloid Type | Relative Cytotoxic Activity | Reference |

|---|---|---|---|

| This compound | Crinane | Potent; more pro-apoptotic than haemanthamine in certain cell lines. | nih.gov |

| Haemanthamine | Crinane | Potent; often used as a benchmark for crinane alkaloids. | nih.govnih.gov |

| Lycorine | Lycorine | Very potent; often among the most active in broad screenings. | nih.gov |

| Montanine | Crinane (epimer) | Potent; showed strong activity against HCT-116 and MDAMB231 cell lines. | nih.gov |

Advanced Analytical Methodologies for Research and Quantitative Analysis

Chromatographic Techniques for Complex Mixture Analysis and Quantification (e.g., UHPLC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of Haemanthidine in complex biological samples and plant extracts. These methods offer high sensitivity, selectivity, and the ability to separate and quantify individual compounds within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is widely employed for the identification and relative quantification of this compound and other Amaryllidaceae alkaloids from various plant tissues, such as bulbs, roots, and leaves. Studies have utilized GC-MS to characterize the alkaloid profiles in species like Phaedranassa lehmannii, Habranthus cardenasianus, Sternbergia clusiana, and Hippeastrum aulicum phcogrev.complantaedb.comnih.govnih.govru.ac.zauni.lunih.govchem960.comchem960.com. This technique is particularly useful for volatile or semi-volatile compounds and for dereplication, allowing for rapid identification of known compounds by comparing their electron impact-mass spectrometry (EI-MS) fragmentation patterns and retention indices against established databases nih.govchem960.com.

For instance, GC-MS analysis of the alkaloid extract from Habranthus cardenasianus bulbs identified eleven compounds, with this compound/6-epi-Haemanthidine constituting a notable percentage of the total ion current (TIC) ru.ac.zachem960.com. The presence of this compound often occurs as an epimeric mixture with 6-epi-Haemanthidine, which can be resolved and characterized using GC-MS nih.govru.ac.zanih.govchem960.comwikipedia.org.

Table 1: Relative Proportions of Major Alkaloids in Habranthus cardenasianus Bulb Extract by GC-MS (as % of TIC) ru.ac.zachem960.com

| Alkaloid Type | Compound(s) | Relative Proportion (% of TIC) |

| Pretazettine-type | Tazettine | 57.77 |

| Haemanthamine-type | Haemanthamine (B1211331) | 7.92 |

| Haemanthamine-type | This compound/6-epi-Haemanthidine | 6.68 |

| Lycorine-type | Lycorine (B1675740) | (present, specific % not given) |

| Galanthamine-type | Galanthamine | (present, specific % not given) |

| Narciclasine-type | Narciclasine (B1677919) | (present, specific % not given) |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) UHPLC-MS/MS, or LC-MS/MS, is a powerful technique for the quantitative analysis of this compound and related Amaryllidaceae alkaloids in complex biological matrices, including plasma, bile, and urine. This method offers superior chromatographic resolution and detection capabilities, particularly for compounds that may not be suitable for GC-MS due to their polarity or thermal instability chem960.com. High-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides important structural information and allows for the differentiation of structurally similar alkaloids through characteristic fragmentation patterns. The use of internal standards, such as Ambelline, enhances the accuracy and reproducibility of quantification in these complex samples.

Advanced Spectroscopic Applications for Conformational and Interaction Studies

Spectroscopic methods are fundamental for the comprehensive structural elucidation of this compound, including its stereochemistry and conformational preferences, and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (e.g., COSY, HMBC, NOESY), is critical for determining the complete chemical structure of this compound phcogrev.comnih.govru.ac.zanih.govchem960.comwikipedia.org. For this compound, which often exists as an epimeric mixture with 6-epi-Haemanthidine, NMR is essential for confirming the presence of both epimers and for understanding their structural nuances, such as the chemical shift differences of specific protons (e.g., H-6) ru.ac.zawikipedia.org. NOESY NMR experiments are particularly valuable for assigning the relative configuration of chiral centers within the molecule.

High-Resolution Mass Spectrometry (HRMS) HRMS, including HR-ESIMS, complements NMR by providing highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its derivatives, thereby aiding in structural confirmation phcogrev.comwikipedia.org.

Molecular Docking Molecular docking studies are employed to computationally model and predict the binding modes and interaction sites of this compound with target proteins phcogrev.com. This computational approach provides insights into the molecular recognition events, helping to characterize the specific amino acid residues involved in the interaction and to understand the potential mechanisms of action phcogrev.com.

Development of High-Throughput Screening Assays for Mechanistic Research

High-throughput screening (HTS) assays are instrumental in the rapid assessment of large numbers of chemical compounds for specific biological activities, significantly accelerating mechanistic research in drug discovery. While specific HTS assays developed solely for this compound's mechanistic research are not extensively detailed in the provided sources, the broader context of Amaryllidaceae alkaloid research highlights the applicability of HTS.

HTS platforms leverage automation and robotics to test compound libraries against biological targets or pathways, enabling the identification of "hits" or "leads" that affect the target in a desired way. For compounds like this compound, known for its cytotoxic and anti-inflammatory properties phcogrev.complantaedb.com, HTS assays can be developed to:

Identify specific molecular targets: By screening this compound against various enzyme panels, receptor assays, or cell-based models, researchers can pinpoint the proteins or pathways through which it exerts its biological effects.

Elucidate mechanisms of action: HTS assays can be designed to monitor specific cellular responses, such as cell cycle arrest, apoptosis induction, or modulation of signaling pathways, providing insights into how this compound affects cellular processes.

Structure-Activity Relationship (SAR) studies: HTS can quickly evaluate the biological activity of this compound derivatives or analogs, facilitating the understanding of how structural modifications influence its potency and selectivity.

The application of HTS in the study of Amaryllidaceae alkaloids, including this compound, is crucial for systematically exploring their therapeutic potential and uncovering the underlying mechanisms responsible for their observed bioactivities.

Future Research Directions and Unresolved Challenges

Further Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of Amaryllidaceae alkaloids like haemanthidine is a complex process involving a series of enzymatic reactions. mdpi.com While the core pathway from the amino acids phenylalanine and tyrosine to the key intermediate 4'-O-methylnorbelladine is generally understood, many of the subsequent enzymes and reaction steps leading to the diverse array of Amaryllidaceae alkaloid skeletons, including that of this compound, remain uncharacterized. nih.govoup.com

The initial steps involve the conversion of phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) and tyrosine to tyramine (B21549). nih.gov These precursors condense to form norbelladine (B1215549), which is then methylated to produce 4'-O-methylnorbelladine. mdpi.comnih.gov The subsequent intramolecular oxidative coupling of 4'-O-methylnorbelladine is a critical branching point that leads to the different structural types of Amaryllidaceae alkaloids. oup.comrsc.org However, the specific enzymes, such as cytochrome P450s, responsible for the precise regio- and stereoselectivity of these coupling reactions are largely unknown. oup.comrsc.org

Furthermore, the downstream modifications, including hydroxylations, reductions, and the formation of the characteristic 5,10b-ethanophenanthridine skeleton of this compound, are catalyzed by enzymes that have yet to be identified and characterized. researchgate.net The conversion of haemanthamine (B1211331) to this compound has been established, but the specific enzyme mediating this transformation is not fully understood. rsc.org Identifying and characterizing these undiscovered enzymes is a significant challenge but is crucial for a complete understanding of this compound biosynthesis. The application of modern 'omics' technologies, such as transcriptomics and proteomics, combined with functional genomics and enzyme assays, will be instrumental in filling these knowledge gaps. oup.com

Development of Advanced Asymmetric Synthetic Strategies for Complex Analogues

The development of efficient and stereoselective total syntheses of this compound and its analogues is a significant area of ongoing research. acs.orgmdpi.com Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is particularly important for producing biologically active compounds like this compound. solubilityofthings.comnumberanalytics.comnumberanalytics.comyork.ac.uk Various strategies have been employed, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

Future efforts in this area will likely focus on the development of more advanced and efficient asymmetric synthetic methods. This includes the design of novel chiral catalysts and ligands that can achieve high levels of enantioselectivity and diastereoselectivity. numberanalytics.comnumberanalytics.com The application of unconventional reaction conditions, such as high pressure or temperature, may also be explored to improve reaction outcomes. numberanalytics.com

A key challenge is the development of flexible synthetic routes that can be easily adapted to produce a wide range of complex analogues of this compound. uow.edu.au This would enable the systematic exploration of structure-activity relationships and the optimization of biological activity. The synthesis of analogues with modifications at various positions of the this compound scaffold could provide valuable insights into its mechanism of action and lead to the discovery of new therapeutic agents.

| Synthetic Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. solubilityofthings.com | Relies on the availability of suitable chiral precursors. |

| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer. solubilityofthings.comnumberanalytics.com | Can be highly efficient, with small amounts of catalyst generating large quantities of product. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk | The auxiliary is typically removed in a subsequent step. |

Deeper Mechanistic Characterization of this compound's Interactions with Novel Biological Targets

This compound has been shown to exhibit a range of biological activities, including antitumor and antiviral effects. rsc.orgresearchgate.net Its primary mechanism of action is thought to be the inhibition of protein synthesis by targeting the ribosome. ub.edu Specifically, haemanthamine, a closely related alkaloid, has been shown to bind to the A-site of the large ribosomal subunit, thereby halting the elongation phase of translation. researchgate.net It is likely that this compound shares a similar mechanism.

However, a deeper understanding of this compound's interactions with its biological targets is needed. This includes the precise molecular interactions with the ribosome and the identification of other potential cellular targets. It is possible that this compound's diverse biological effects are due to its interaction with multiple proteins. For instance, some Amaryllidaceae alkaloids have been found to inhibit acetylcholinesterase and glycogen (B147801) synthase kinase 3β (GSK-3β), enzymes implicated in Alzheimer's disease. csic.es

Future research should focus on identifying and validating novel biological targets of this compound. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify proteins that directly interact with this compound in a cellular context. nih.gov A detailed mechanistic characterization of these interactions will provide a more complete picture of this compound's mode of action and could reveal new therapeutic opportunities.

Computational Modeling for Predictive Activity and Target Identification

Computational modeling has become an indispensable tool in drug discovery and development, offering the potential to accelerate the identification of new drug candidates and predict their biological activities. pharmacyjournal.orgmdpi.comresearchgate.net In the context of this compound research, computational approaches can be utilized in several key areas.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. mdpi.commdpi.com This can help in the design of new analogues with improved potency and selectivity. Pharmacophore modeling can identify the key structural features of this compound that are essential for its interaction with a specific biological target. mdpi.comfrontiersin.org

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound to its target proteins at an atomic level. mdpi.comupc.edu These methods can be used to predict the binding affinity and to understand the key interactions that stabilize the protein-ligand complex. Furthermore, computational methods can be employed for virtual screening of compound libraries to identify new molecules that are likely to bind to the same target as this compound. researchgate.net The integration of artificial intelligence and machine learning algorithms can further enhance the predictive power of these computational models. pharmacyjournal.orgmdpi.comrowan.edu

| Computational Method | Application in this compound Research |

| QSAR | Predict the biological activity of novel this compound analogues. mdpi.com |

| Pharmacophore Modeling | Identify essential structural features for biological activity. frontiersin.org |

| Molecular Docking | Predict the binding mode and affinity of this compound to its targets. upc.edu |

| Molecular Dynamics | Simulate the dynamic behavior of the this compound-target complex. upc.edu |

| Virtual Screening | Identify new potential lead compounds from large chemical databases. researchgate.net |

Design and Synthesis of Research Probes and Chemical Tools based on this compound

To further investigate the biological functions and targets of this compound, the development of specialized research probes and chemical tools is essential. eubopen.orgchemicalprobes.org These tools are designed to specifically interact with and report on the activity of their target molecules within a complex biological system. nih.govolemiss.edu

One important class of research tools is the chemical probe, which is a small molecule that can be used to selectively modulate the function of a specific protein. eubopen.orgchemicalprobes.org The development of highly selective and potent this compound-based chemical probes would be invaluable for studying its biological targets. This would involve the synthesis of analogues with minimal off-target effects. rsc.org

Q & A

Q. What experimental models are commonly used to study Haemanthidine’s neuroprotective effects?

Researchers frequently employ C. elegans models, such as the CL4176 strain expressing amyloid-beta (Aβ), to assess this compound’s ability to delay paralysis caused by Aβ toxicity. Key methodologies include temperature-induced paralysis assays and qRT-PCR to measure reductions in stress-related gene expression (e.g., HSP-16 and TNFA1P homologs) .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Biosynthetic studies highlight the importance of tracking precursors like norbelladine and intermediates formed via oxidative coupling (e.g., Galanthamine-derived pathways) .

Q. What are the key biosynthetic precursors of this compound?

this compound originates from norbelladine through oxidative coupling at C-2 and C-1', forming the Galanthamine skeleton. Subsequent cyclization (nitrogen to position 1) yields the this compound ring system. Modifications like carbinolamine opening and redox reactions further refine its structure .

Q. What standard in vitro assays evaluate this compound’s anticancer activity?

Antiproliferative assays using cancer cell lines (e.g., A549, SKMEL) measure IC50 values. Ribosome-targeting assays and nucleolar stress markers (e.g., p53 stabilization) are employed to study mechanisms, as this compound inhibits protein synthesis and activates tumor-suppressor pathways .

Q. Which gene targets are associated with this compound’s anti-inflammatory effects?

In C. elegans, this compound significantly downregulates TNFA1P homologs (F22E5.6, ZC239.12) and stress-response genes (HSP-16), reducing inflammation and cellular damage. qRT-PCR is the primary method for validating these targets .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s efficacy across neurodegenerative models?

Discrepancies (e.g., lower paralysis-delaying efficacy vs. galanthamine in C. elegans) may arise from differences in bioavailability, concentration thresholds, or model-specific Aβ aggregation kinetics. Comparative studies using standardized dosing (e.g., 10–50 µM) and parallel assays in mammalian neurons are recommended .

Q. What synthetic strategies optimize this compound’s yield in heterologous systems?

Enhancing precursor availability (e.g., norbelladine overexpression) and optimizing cyclization conditions (e.g., pH, temperature) improve yields. Post-cyclization modifications, such as selective acetylation, can also boost stability .

Q. What molecular mechanisms underlie this compound’s ribosome-targeting activity in cancer cells?

this compound binds eukaryotic ribosomes to inhibit translation elongation, triggering nucleolar surveillance pathways. Techniques like ribosome profiling and p53 stabilization assays (via immunoblotting) are used to study these mechanisms .

Q. How do structural modifications influence this compound’s antiproliferative activity?

Structure-activity relationship (SAR) studies reveal that hydroxylation at C-11 and acetylation of lycorine derivatives enhance potency. Modifying the carbinolamine ring (e.g., pancracine-type rearrangements) can alter selectivity across cancer cell lines .

Q. What experimental approaches validate this compound’s dual role in stress-response modulation and apoptosis?

Dual transcriptomic-proteomic analyses (e.g., RNA-seq paired with LC-MS/MS) identify overlapping pathways, such as HSP-16 suppression and p53 activation. Cross-model validation in apoptosis-resistant cancers (e.g., glioblastoma) further clarifies its therapeutic potential .

Q. Methodological Notes

- Data Contradictions : Address conflicting results by conducting meta-analyses of dose-response curves and controlling for variables like solvent effects or genetic drift in model organisms .

- Ethical Compliance : Follow institutional guidelines for chemical handling (e.g., SOPs for alkaloid extraction) and obtain approvals for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。